molecular formula C9H11N3O2 B11747017 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol

1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol

Cat. No.: B11747017
M. Wt: 193.20 g/mol
InChI Key: LDAUVSAVZBKMDM-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids . The reaction conditions often include the use of microwave irradiation to ensure a short reaction time and high yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to apoptosis in cancer cells . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death.

Comparison with Similar Compounds

Uniqueness: 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol stands out due to its dual role as an antiproliferative agent and a fluorescent pH indicator. Its ability to induce apoptosis through multiple pathways further highlights its potential as a therapeutic agent.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-hydroxy-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C9H11N3O2/c1-5(2)12-9-6(4-10-12)7(13)3-8(14)11-9/h3-5H,1-2H3,(H2,11,13,14)

InChI Key

LDAUVSAVZBKMDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=O)N2)O

Origin of Product

United States

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